3-Fluoro-2-nitropyridine
Overview
Description
3-Fluoro-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C5H3FN2O2 and a molecular weight of 142.09 .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3-Fluoro-2-nitropyridine, has been a topic of interest in recent years . One method involves the direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Another method involves the oxidation of aminopyridines with hydrogen peroxide in oleum .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-nitropyridine is represented by the SMILES string [O-]N+c1ncccc1F . The InChI key is IJVFHCSUEBAAOZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-2-nitropyridine is a light yellow to yellow to orange powder or crystal . The exact physical properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Proteomics Research
3-Fluoro-2-nitropyridine is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Pharmaceutical Intermediate
While not directly mentioned for 3-Fluoro-2-nitropyridine, similar compounds like 2-Fluoro-3-nitropyridine are used as pharmaceutical intermediates . They can be involved in the synthesis of various pharmaceutical drugs.
Chemical Research
Given its unique structure, 3-Fluoro-2-nitropyridine can be used in chemical research, particularly in the study of organoheterocyclic compounds . Researchers can study its reactivity, stability, and other chemical properties.
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-2-nitropyridine is a specialized chemical compound widely used in the field of organic synthesis and materials science for its role as a versatile intermediate in the construction of complex molecular architectures . This compound features a pyridine ring substituted with both fluoro and nitro groups, which significantly influence its electronic and chemical properties .
Mode of Action
The presence of the nitro group makes 3-Fluoro-2-nitropyridine an effective electrophile, enabling it to participate in various nucleophilic substitution reactions that are fundamental in synthesizing pharmaceuticals, agrochemicals, and dyes . In research, 3-Fluoro-2-nitropyridine is particularly valued for its utility in the synthesis of heterocyclic compounds, where its reactivity allows for the introduction of nitrogen-containing rings into more complex structures .
Biochemical Pathways
3-Fluoro-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is particularly valued for its utility in the synthesis of heterocyclic compounds, where its reactivity allows for the introduction of nitrogen-containing rings into more complex structures .
Result of Action
The result of the action of 3-Fluoro-2-nitropyridine largely depends on the context in which it is used. In organic synthesis, it serves as a valuable intermediate for the construction of more complex molecules . In the context of biological research, it can be used to probe the function of various biochemical pathways .
Action Environment
The action of 3-Fluoro-2-nitropyridine can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other reactive species in the reaction medium . In biological systems, factors such as the cellular environment and the presence of various enzymes and cofactors can also influence its action .
properties
IUPAC Name |
3-fluoro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVFHCSUEBAAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376464 | |
Record name | 3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54231-35-5 | |
Record name | 3-Fluoro-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54231-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Fluoro-2-nitropyridine of interest in organic synthesis?
A1: 3-Fluoro-2-nitropyridine serves as a versatile building block in organic synthesis due to its reactivity towards nucleophilic aromatic substitution (SNAr) reactions. [, ] The presence of the fluorine atom at the 3-position, activated by the electron-withdrawing nitro group, allows for regioselective displacement by various nucleophiles, including nitrogen-containing heterocycles and aliphatic amines. [] This enables the efficient synthesis of a diverse range of 3-substituted 2-aminopyridine derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals. []
Q2: Have there been any computational studies on the reactivity of 3-Fluoro-2-nitropyridine?
A2: Yes, computational chemistry methods like CNDO and MNDO have been employed to study the reactivity of 3-Fluoro-2-nitropyridine. [] These calculations provide insights into the electronic structure and confirm the preferential substitution at the 3-position. [] This theoretical understanding supports experimental observations and guides the design of further synthetic strategies utilizing 3-Fluoro-2-nitropyridine as a starting material.
Q3: How does 3-Fluoro-2-nitropyridine compare to other related compounds in similar synthetic applications?
A3: While both 3-Fluoro-2-nitropyridine and 2-chloro-3-nitropyridine can potentially undergo SNAr reactions, studies indicate a preference for the fluoro derivative in certain reactions. [] This suggests that the fluorine atom imparts superior reactivity compared to the chlorine atom in these specific cases, highlighting the importance of choosing the appropriate starting material for desired synthetic transformations.
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